molecular formula C12H18ClNO2 B1289052 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride CAS No. 14165-90-3

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No. B1289052
CAS RN: 14165-90-3
M. Wt: 243.73 g/mol
InChI Key: RJSLVOHVHJUPNE-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound that has been the subject of various studies due to its potential pharmacological properties. It serves as a key intermediate in the synthesis of various derivatives that exhibit a range of biological activities, including the inhibition of monoamine uptake and anti-inflammatory effects .

Synthesis Analysis

The synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been achieved through various methods. One approach involves the reaction of 3,4-dimethoxyphenylacetyl chloride with secondary amines to yield compounds with significant anti-inflammatory activity . Another method includes a multi-step process starting from 3,4-dimethoxyphenylacetic acid, involving halogenation, acylation, cyclization, alkylation, and iodine substitution to produce a key intermediate of Ivabradine, an antianginal drug . Additionally, a synthesis route from 3,4-dimethoxyphenylacetonitrile has been reported, leading to 2-amino derivatives of the benzazepine .

Molecular Structure Analysis

The molecular structure of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine and its derivatives has been elucidated using various spectroscopic techniques. For instance, the structures of regioisomers obtained from the reaction with phenyloxiranes were deduced from 1H NMR spectra . Similarly, the chemical structure of synthesized compounds in the context of Ivabradine intermediates was confirmed by MS and 1H NMR .

Chemical Reactions Analysis

The chemical reactivity of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has been explored in several studies. It has been shown to react with phenyloxiranes, leading to a mixture of regioisomeric carbinoles, which are potent reuptake inhibitors of monoamines . The nitration of the benzazepine core yields nitro derivatives, which can be further modified through classical procedures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives are influenced by their molecular structure. The presence of the dimethoxy groups and the tetrahydro-1H-3-benzazepine core contribute to the lipophilicity and potential biological activity of these compounds. The enantiomers of the benzazepine exhibit enantioselectivity in their inhibitory effects on dopamine and norepinephrine uptake, with one enantiomer being significantly more potent than the other . The overall yields of the synthesized compounds vary, with some methods being optimized for industrial manufacture .

Scientific Research Applications

Chemistry and Biological Activity

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, as part of the 3-benzazepines class, has been found to exhibit significant biological activities. Experiments investigating structure-activity relationships of 3-benzazepines highlight their potential in cytotoxic applications, particularly against human promyelotic leukemia HL-60 cells. Notably, compounds from this class were able to form complexes with the replicative form of plasmid DNA and inhibit the multidrug resistance P-glycoprotein efflux pump in mouse lymphoma cells, suggesting potential applications in overcoming drug resistance in cancer therapy (Kawase, Saito, & Motohashi, 2000).

Neuroscience Applications

In the realm of neuroscience, specific derivatives of 3-benzazepines have been explored for their pro-cognitive effects through interactions with dopamine receptors. The pro-cognitive effects of certain peptides are mediated, at least partly, by dopamine, and compounds like 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine have been investigated for their potential to enhance memory and learning capabilities in a brain region-specific manner. This suggests possible therapeutic applications in treating neuronal disorders such as Alzheimer's and Parkinson's disease (Braszko, 2010).

Environmental and Toxicological Studies

The environmental occurrence, fate, and transformation of benzodiazepines, including compounds like 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, have been studied to understand their behavior in water treatment processes. These studies reveal the presence of benzodiazepine derivatives in various environmental samples, including hospital effluents and surface waters. The removal efficiency of these compounds during water treatment processes has been evaluated, highlighting the challenges posed by the recalcitrant nature of these compounds and suggesting the need for combined treatment strategies for effective removal (Kosjek et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-7-9-3-5-13-6-4-10(9)8-12(11)15-2;/h7-8,13H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSLVOHVHJUPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCNCCC2=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621419
Record name 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

CAS RN

14165-90-3
Record name 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

22.13 g (100 mmol) of the product obtained in Step 1, suspended in 250 mL of THF, are cooled to 0° C. There are then added, dropwise, over 15 minutes, 250 mL of borane/THF (1M in the THF) and heating is carried out at 80° C. for 24 hours. Cooling is carried out and there are then added, dropwise, 250 mL of ethanol, and then 2.6N ethanolic HCl. Heating at reflux is carried out for 40 minutes; some light insoluble material is filtered off and evaporation to dryness is carried out. The residue thereby obtained is recrystallised from a mixture of 150 mL of isopropanol and 20 mL of water to yield the desired product.
Quantity
22.13 g
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250 mL
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
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7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
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7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
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7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Reactant of Route 6
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Citations

For This Compound
2
Citations
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 25 www.sciencedirect.com
M Berglund, S Skogvall, O Sterner - Bioorganic & medicinal chemistry, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 40 www.sciencedirect.com

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